

# Commercial Suppliers and Technical Guide for Purified Senegin III

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## Compound of Interest

Compound Name: *Senegin III*

Cat. No.: *B15615817*

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This technical guide provides a comprehensive overview of commercial sources for purified **Senegin III**, alongside detailed experimental protocols for its isolation and analysis.

Furthermore, it elucidates the molecular mechanism of action of **Senegin III**, focusing on its role as an inhibitor of the NF- $\kappa$ B signaling pathway.

## Commercial Availability of Purified Senegin III

The commercial availability of highly purified **Senegin III** is limited, with most suppliers offering extracts of *Polygala senega* root or the sapogenin, Senegenin. However, dedicated phytochemical suppliers do offer the purified compound. Researchers are advised to request a certificate of analysis to verify purity and identity.

Table 1: Commercial Suppliers of Purified **Senegin III** and Related Compounds

Supplier	Product Name	CAS Number	Purity	Available Quantities
Aktin Chemicals, Inc.	Senegin III	35906-36-6	≥98% by HPLC[1]	Inquire for details
ChemicalBook	SENEGENIN	2469-34-3	≥98% by HPLC	5mg, 25mg[2]
Biopurify	Senegenin	2469-34-3	95%~99%	Milligrams to grams[3]
Guidechem	Sinegin 3 (Senegin III)	35906-36-6	Not specified	Inquire for details[4]

Note: Senegenin is the aglycone (sapogenin) of **Senegin III**. Researchers should verify the exact chemical structure of the product with the supplier.

## Experimental Protocols

### Isolation and Purification of Senegin III from Polygala senega Root

This protocol describes a general method for the extraction and purification of triterpenoid saponins like **Senegin III** from plant material, which can be adapted for Polygala senega root. The process involves initial extraction, enrichment using macroporous resin chromatography, and final purification by preparative high-performance liquid chromatography (HPLC).

Materials:

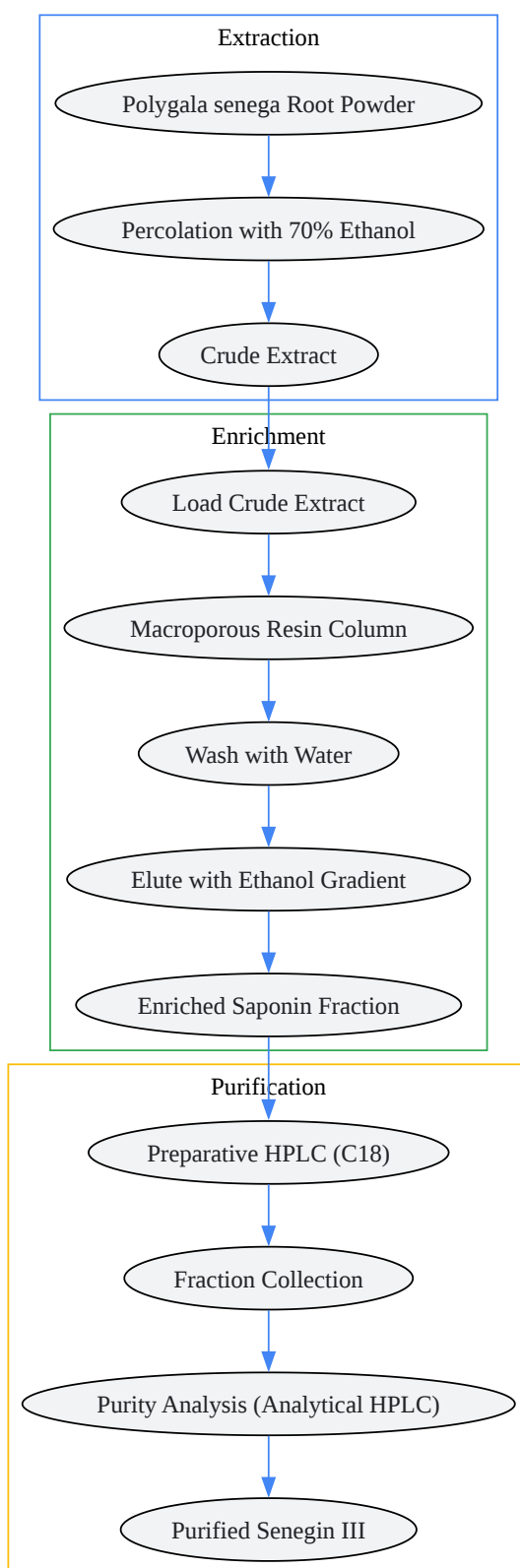
- Dried and powdered Polygala senega root
- 70% Ethanol
- Macroporous resin (e.g., D101, AB-8)
- Glass column
- Solvents for HPLC: Acetonitrile, Water (HPLC grade)

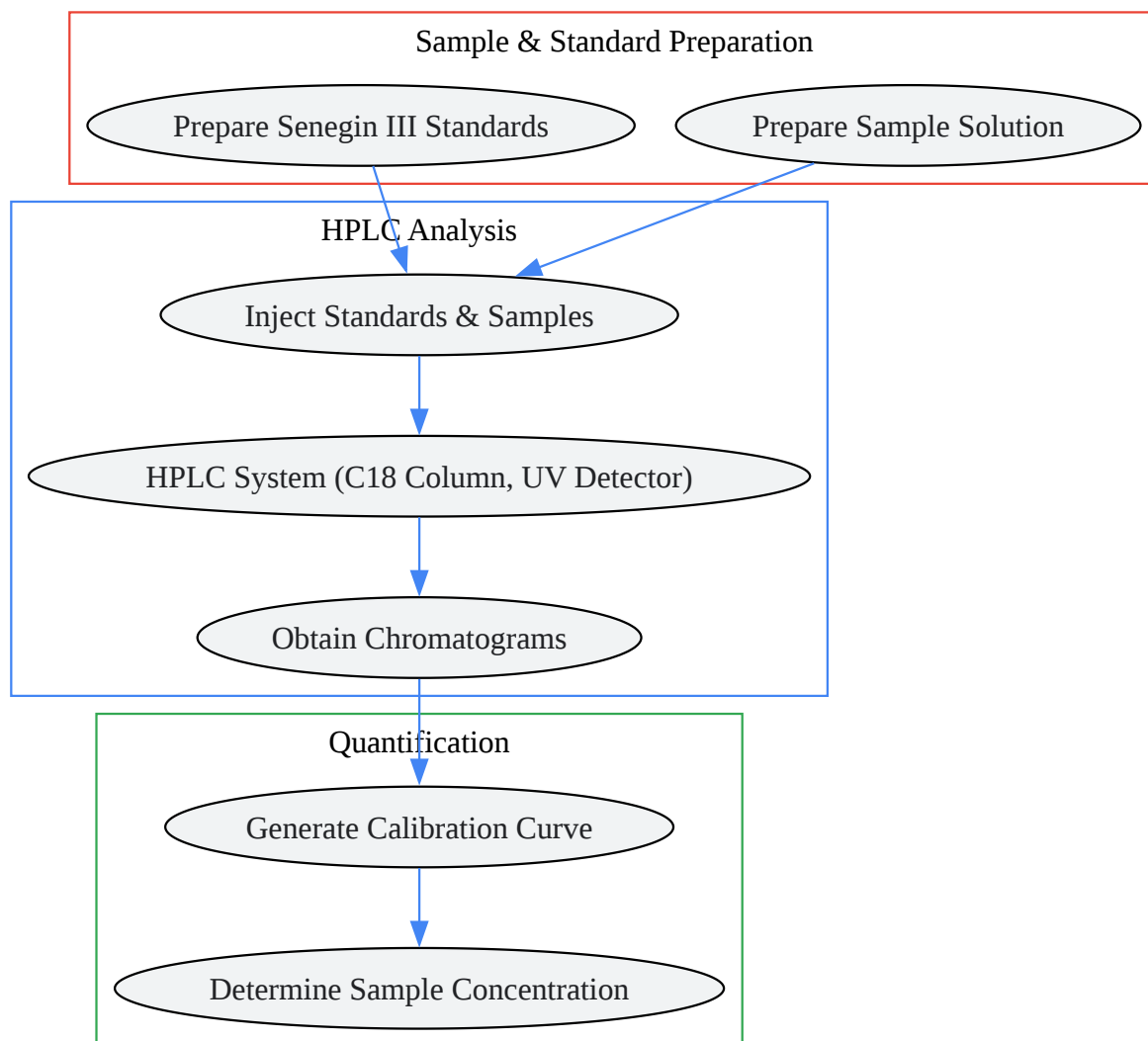
- Preparative HPLC system with a C18 column

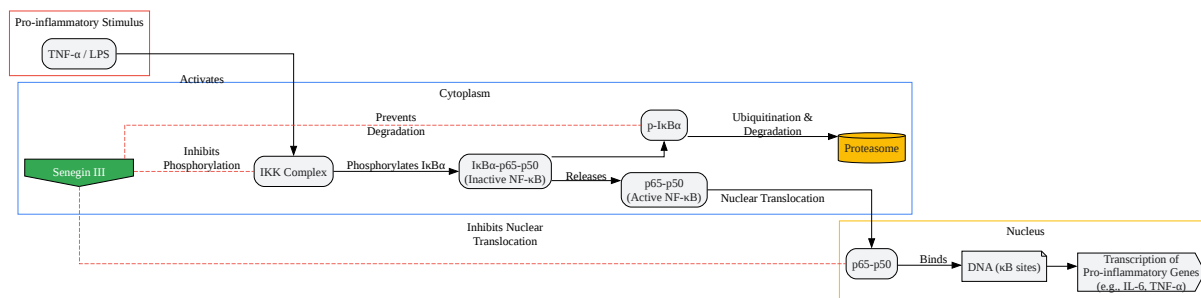
#### Methodology:

- Extraction:
  - Percolate the powdered root material with 70% ethanol.
  - Dry the resulting extract under reduced pressure to yield a crude extract[5].
- Enrichment by Macroporous Resin Chromatography:
  - Resin Pre-treatment: Swell the macroporous resin in ethanol for 24 hours, then wash thoroughly with water until the ethanol odor is gone.
  - Column Packing: Pack the treated resin into a glass column and wash with water.
  - Loading: Dissolve the crude extract in water and load it onto the column.
  - Washing: Wash the column with water to remove impurities.
  - Elution: Elute the saponin-rich fraction with an increasing gradient of ethanol in water[6].
  - Concentration: Combine the fractions containing saponins (as determined by thin-layer chromatography) and evaporate the solvent under reduced pressure[6].
- Purification by Preparative HPLC:
  - Sample Preparation: Dissolve the enriched saponin fraction in the initial mobile phase for HPLC and filter through a 0.45 µm syringe filter.
  - Chromatographic Conditions:
    - Column: C18 reversed-phase column.
    - Mobile Phase: A gradient of acetonitrile and water. The exact gradient should be optimized on an analytical scale first.

- Detection: UV detector (wavelength determined by analytical scale optimization) or an Evaporative Light Scattering Detector (ELSD)[5].
- Fraction Collection: Collect the fractions corresponding to the **Senegin III** peak.
- Purity Analysis and Recovery: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent via lyophilization or evaporation to obtain purified **Senegin III**[6].







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## References

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